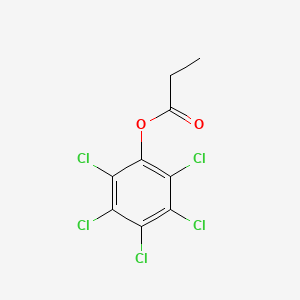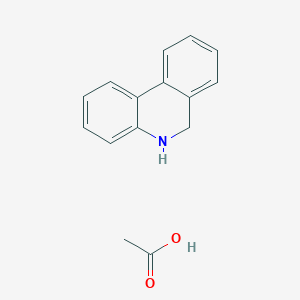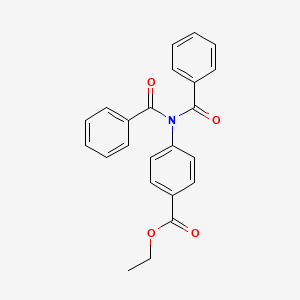
2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiophene ring substituted with two 2,4-dichlorophenyl groups and two hydroxyl groups, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol typically involves the reaction of 2,4-dichlorophenyl derivatives with thiophene-3,4-diol under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher yields and cost-effectiveness. The choice of reagents, catalysts, and solvents is crucial to ensure the scalability and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the thiophene ring or the phenyl groups.
Substitution: Halogen atoms in the phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized phenyl-thiophene compounds .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism by which 2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(2,4-dichlorophenyl)-1,3,4-oxadiazole: Known for its insecticidal activity and used in agriculture.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: Investigated for their anticancer and antidiabetic properties.
Uniqueness
2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol stands out due to its unique combination of a thiophene ring and dichlorophenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5323-59-1 |
|---|---|
Molekularformel |
C16H8Cl4O4S |
Molekulargewicht |
438.1 g/mol |
IUPAC-Name |
2,5-bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol |
InChI |
InChI=1S/C16H8Cl4O4S/c17-7-1-3-9(11(19)5-7)15-13(21)14(22)16(25(15,23)24)10-4-2-8(18)6-12(10)20/h1-6,21-22H |
InChI-Schlüssel |
RHBCOSLUCRSTGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(S2(=O)=O)C3=C(C=C(C=C3)Cl)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)





![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)



